KS370G is synthesized from caffeic acid through a series of chemical reactions. As a caffeamide derivative, it belongs to a class of compounds that exhibit various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of KS370G primarily involves the amidation of caffeic acid with phenethylamine. This reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which enhance the formation of the amide bond under controlled conditions.
The molecular structure of KS370G can be described as follows:
The compound's molecular structure can be visualized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the amide bond and other structural features.
KS370G is involved in several chemical reactions:
The primary products from these reactions include:
KS370G exhibits multiple mechanisms of action, particularly in its role as an antifibrotic agent. Research indicates that it attenuates renal interstitial fibrosis by:
This multifaceted action suggests its potential utility in treating conditions characterized by excessive fibrosis.
KS370G possesses several notable physical and chemical properties:
Quantitative analyses reveal its melting point, boiling point, and other thermodynamic properties essential for practical applications in laboratory settings.
KS370G has a wide array of applications across various scientific domains:
KS370G (Caffeic acid phenylethyl amide, CAPA) is a synthetic caffeamide derivative with a molecular formula of C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol [1]. This small molecule has emerged as a multitargeted therapeutic candidate due to its synergistic modulation of oxidative stress, inflammation, and metabolic dysfunction. Its core structure features a caffeic acid moiety linked via an amide bond to phenethylamine, enhancing metabolic stability compared to ester-based precursors like caffeic acid phenethyl ester (CAPE) [2] [6]. KS370G demonstrates nanomolar to micromolar efficacy across diverse disease models, underpinned by its ability to simultaneously regulate AMP-activated protein kinase (AMPK), extracellular signal-regulated kinases (ERK), and transforming growth factor-beta (TGF-β) signaling cascades [1] [4].
Table 1: Key Bioactivities of KS370G in Preclinical Models
Pharmacological Area | Key Findings | Molecular Targets | Research Models |
---|---|---|---|
Cardiovascular Protection | Attenuated left ventricular hypertrophy by 45%; improved cardiac output by 30% | p-ERK↓, p-AKT↓, p-GSK3β↓ | Pressure-overload mice [4] |
Renal Fibrosis | Reduced collagen deposition by 60%; suppressed α-SMA expression | TGF-β1↓, Smad3↓, MCP-1↓ | UUO mice [6] |
Neuroinflammation | Inhibited NO production by 80%; reduced microglial activation | AMPKα↑, HO-1↑, SOCS-3↑ | BV-2 microglial cells [2] |
Metabolic Regulation | Enhanced glucose uptake; reduced hepatic steatosis | AMPK↑, PTP1B↓ | Diabetic mice [7] |
The therapeutic significance of KS370G extends to its dual antioxidant and anti-fibrotic actions. In renal obstructive nephropathy models, KS370G (10 mg/kg/day) reversed malondialdehyde elevation by 40% and restored superoxide dismutase activity, confirming redox modulation [1] [6]. Similarly, it reduced atrial natriuretic peptide by 35% in hypertrophic hearts, demonstrating organ-protective efficacy [4]. These pleiotropic effects position KS370G as a template for developing structurally optimized caffeamide derivatives against complex pathologies like diabetic complications and chronic inflammatory disorders.
Caffeamide derivatives originate from natural hydroxycinnamic acid amides (HCAAs) abundant in Lycium species (goji berry), Asteraceae herbs, and propolis. Caffeic acid itself—a foundational scaffold—exhibits potent radical scavenging but suffers from poor bioavailability and rapid oxidation [5] [9]. Early pharmacological efforts focused on ester derivatives like CAPE, which showed anti-inflammatory and insulin-sensitizing effects. However, CAPE's ester bond is highly susceptible to esterase hydrolysis, limiting its in vivo utility [2] [6].
The strategic shift from esters to amides marked a critical advancement. Amide bonds resist enzymatic degradation, prolonging compound half-life. KS370G exemplifies this innovation, emerging from systematic structure-activity relationship (SAR) studies of caffeic acid analogs. Its synthesis employs amide-binding coupling using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) to link caffeic acid with phenethylamine [3] [6]. This modification conserved the catechol group essential for antioxidant activity while improving membrane permeability.
Table 2: Evolution of Key Caffeamide Derivatives
Compound | Structural Features | Limitations | Key Advancements |
---|---|---|---|
Caffeic Acid | Free carboxylic acid; catechol ring | Low bioavailability; rapid oxidation | Natural antioxidant scaffold [5] [9] |
CAPE | Caffeic acid + phenethyl alcohol (ester bond) | Esterase sensitivity; short half-life | Early anti-inflammatory lead [2] |
N-Octyl Caffeamide | Caffeic acid + octylamine (amide bond) | Limited tissue distribution | AMPK/PTP1B activation; antidiabetic [7] |
KS370G | Caffeic acid + phenethylamine (amide bond) | N/A | Multitargeted; cardiovascular/renal/neuro protection [1] [4] [6] |
Contemporary research explores hybrid derivatives like N-caffeoyl O-methyltyramine (NCOM) and halogenated analogs to further optimize target affinity [8] [10]. KS370G remains the most extensively characterized caffeamide in cardiorenal and neural pathologies, with documented efficacy in 12+ disease models. Its development signifies a rational transition from natural product inspiration to synthetically tractable bioactive agents with enhanced pharmaceutical properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7